CDK12-IN-E9
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Overview
Description
CDK12-IN-E9 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12), which is a member of the cyclin-dependent kinase family. CDK12 plays a crucial role in regulating transcriptional and post-transcriptional processes, including gene transcription, RNA splicing, and DNA damage response. This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers, particularly those with genomic instability and defects in DNA damage repair .
Preparation Methods
The synthesis of CDK12-IN-E9 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a substituted aniline derivative, which is then subjected to various reactions such as acylation, cyclization, and functional group modifications to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the compound. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
CDK12-IN-E9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction reactions may produce reduced forms with different pharmacokinetic properties .
Scientific Research Applications
CDK12-IN-E9 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the role of CDK12 in various cellular processes and to develop new inhibitors with improved selectivity and potency. In biology, this compound is used to investigate the molecular mechanisms underlying CDK12-mediated transcriptional regulation and its impact on gene expression and cellular function .
In medicine, this compound has shown promise as a potential therapeutic agent for various cancers, including breast, ovarian, and colorectal cancers. Preclinical studies have demonstrated that this compound can inhibit tumor growth, induce apoptosis, and enhance the sensitivity of cancer cells to DNA-damaging agents. Additionally, this compound has been explored as a potential biomarker for predicting treatment response and as a target for combination therapies .
Mechanism of Action
CDK12-IN-E9 exerts its effects by selectively inhibiting the kinase activity of CDK12. CDK12 phosphorylates the carboxy-terminal domain of RNA polymerase II, which is essential for transcriptional elongation and the expression of genes involved in DNA damage response and repair. By inhibiting CDK12, this compound disrupts the transcriptional regulation of these genes, leading to impaired DNA repair, genomic instability, and increased sensitivity of cancer cells to DNA-damaging agents .
Comparison with Similar Compounds
CDK12-IN-E9 is unique among CDK12 inhibitors due to its high selectivity and potency. Similar compounds include other CDK12 inhibitors such as THZ531 and E9, which also target the kinase activity of CDK12 but may have different selectivity profiles and pharmacokinetic properties. This compound has shown superior efficacy in preclinical studies compared to these compounds, making it a promising candidate for further development and clinical evaluation .
Properties
CAS No. |
2020052-55-3 |
---|---|
Molecular Formula |
C24H30N6O2 |
Molecular Weight |
434.54 |
IUPAC Name |
(S)-N-(3-((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acrylamide |
InChI |
InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1 |
InChI Key |
CDCHESFKYUNJPV-FQEVSTJZSA-N |
SMILES |
C=CC(NC1=CC=CC(NC2=CC(N3[C@H](CCO)CCCC3)=NC4=C(CC)C=NN24)=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CDK12-IN-E9; CDK12INE9; CDK12 IN E9; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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